N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:
- 7-methyl substitution on the naphthyridine ring, which may enhance lipophilicity and metabolic stability.
- N-(3-fluorophenyl)carboxamide at position 3, contributing to hydrogen-bonding interactions with biological targets.
- 2-((2-fluorophenyl)amino)-2-oxoethyl substituent at position 1, introducing a secondary amide group that modulates solubility and target affinity.
Properties
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O3/c1-14-9-10-17-22(32)18(24(33)28-16-6-4-5-15(25)11-16)12-30(23(17)27-14)13-21(31)29-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHZALPNGBJYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Naphthyridine derivatives have garnered considerable attention in pharmaceutical research due to their diverse biological activities, particularly in antimicrobial and anticancer applications. The compound N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as "the compound") is a novel naphthyridine derivative that has shown promising biological activity. This article aims to summarize the biological activity of this compound based on recent research findings, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of fluorine atoms and a carboxamide group is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its ability to enhance the activity of existing antibiotics against resistant bacterial strains.
- Synergistic Effects : The compound has been shown to potentiate the effects of fluoroquinolone antibiotics. In particular, it can decrease the minimum inhibitory concentration (MIC) of these antibiotics against multi-resistant bacterial strains, suggesting a synergistic interaction that enhances their efficacy .
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Studies have indicated that the compound binds effectively to these enzymes, disrupting bacterial cell function and leading to cell death .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Inhibition of Cancer Cell Growth : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of growth in colorectal cancer cells (Caco-2) and lung cancer cells (A549), with varying degrees of effectiveness .
- Molecular Mechanisms : The anticancer activity may be linked to its ability to inhibit key regulatory proteins involved in cell cycle progression and apoptosis. Specific studies have highlighted its potential to interfere with Polo-like kinase 1 (Plk1), a critical target in cancer therapy due to its overexpression in many tumors .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of Carboxamide Groups
The carboxamide groups in the compound are susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : The carboxamide may hydrolyze to form a carboxylic acid and the corresponding amine. Similar naphthyridine derivatives undergo hydrolysis under physiological conditions, which is critical for prodrug activation or metabolic pathways.
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Basic Hydrolysis : In alkaline environments, hydrolysis yields carboxylate salts and ammonia derivatives. This reactivity is leveraged in synthetic pathways to modify solubility or introduce ionic groups.
Table 1: Hydrolysis Conditions for Carboxamide Derivatives
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 12 h | Carboxylic acid + 3-fluoroaniline | |
| Basic (NaOH) | 2M NaOH, 80°C, 6 h | Sodium carboxylate + substituted amine |
Nucleophilic Aromatic Substitution (NAS)
The fluorophenyl groups may participate in NAS reactions if activated by electron-withdrawing substituents. Although aryl fluorides are generally inert, the presence of adjacent electron-deficient regions (e.g., near the naphthyridine core) could enhance reactivity:
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Displacement of Fluorine : Using strong nucleophiles (e.g., amines, alkoxides) under high-temperature conditions . For instance, substituting fluorine with morpholine derivatives has been demonstrated in related triazole-naphthyridine hybrids .
Condensation Reactions Involving the Oxoethyl Group
The 2-oxoethyl moiety can undergo keto-enol tautomerism, enabling condensation with nucleophiles:
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Hydrazide Cyclization : Reaction with hydrazides under acidic conditions forms triazole or oxadiazole rings. For example, microwave-assisted cyclization with acetylhydrazide yields triazole-fused naphthyridines (e.g., compound 4 in ).
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Schiff Base Formation : The carbonyl group may react with primary amines to form imine linkages, useful for further functionalization .
Table 2: Condensation Reactions of Oxoethyl Derivatives
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylhydrazide | AcOH, 1,4-dioxane, 180°C (microwave) | Triazole-naphthyridine hybrid | 27% | |
| 4-Chlorobenzylamine | EtOH, 80°C, 18 h | Substituted carboxamide | 53% |
Suzuki Coupling for Aryl Modifications
The naphthyridine core and fluorophenyl substituents can undergo cross-coupling reactions to introduce aryl groups:
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Bromination : Bromination at the 5-position of the naphthyridine ring (using NBS) enables Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) .
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Optimized Conditions : Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and Cs₂CO₃ as a base facilitate efficient coupling .
Oxidation of the 7-Methyl Group
The 7-methyl group on the naphthyridine ring may undergo oxidation under controlled conditions:
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KMnO₄ or CrO₃ : Oxidizes methyl to carboxylic acid, as observed in analogous quinoline derivatives .
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Selectivity Challenges : Steric hindrance from the naphthyridine core may necessitate harsh conditions or directing groups.
Stability and Degradation Pathways
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Photodegradation : Fluorinated naphthyridines may degrade under UV light, forming dehalogenated byproducts.
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Thermal Stability : Decomposition above 200°C, with mass spectrometry data indicating loss of CO and NH₃ fragments .
Key Research Findings
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Microwave-assisted synthesis significantly improves reaction efficiency for naphthyridine derivatives (e.g., 22% yield for triazole formation in 2 h vs. 18 h conventional heating) .
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Substitution at the 5-position of the naphthyridine ring enhances bioactivity but requires bromination and coupling steps .
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Hydrolysis of the carboxamide group is pH-dependent, with faster kinetics in acidic vs. basic conditions .
Comparison with Similar Compounds
Comparison with Similar 1,8-Naphthyridine Derivatives
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Fluorination vs. Chlorination: The target compound’s 3-fluorophenyl and 2-fluorophenyl groups provide stronger electronegativity and smaller atomic radius compared to chlorinated analogs like 5a3.
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound and 5a3 improves membrane permeability compared to the carboxylic acid derivative in , which is more polar and less likely to cross bacterial membranes .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical optimization parameters?
The synthesis typically involves multi-step reactions starting with the formation of the naphthyridine core. A common pathway includes:
- Step 1 : Condensation of a substituted pyridine derivative with a fluorophenyl carboxamide intermediate under reflux conditions (e.g., using DMF as a solvent and POCl₃ as a catalyst) .
- Step 2 : Introduction of the 2-((2-fluorophenyl)amino)-2-oxoethyl group via nucleophilic substitution, requiring precise temperature control (60–80°C) to avoid side reactions .
- Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. Critical Parameters :
- Reaction time and temperature to prevent decomposition of the fluorophenyl moiety.
- Stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of carboxamide intermediate to electrophile).
- Use of anhydrous conditions to avoid hydrolysis of reactive intermediates .
Q. Which analytical techniques are most effective for structural confirmation?
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Key signals include aromatic protons (δ 7.2–9.2 ppm), methyl groups (δ 2.5–3.0 ppm), and amide NH (δ ~9.8 ppm) .
- ¹³C NMR : Confirms carbonyl groups (C=O at ~165–170 ppm) and quaternary carbons in the naphthyridine core .
- IR Spectroscopy : Peaks at 1680–1650 cm⁻¹ (C=O stretching) and 3100–3080 cm⁻¹ (aromatic C-H) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Q. What in vitro assays are recommended for initial biological screening?
- Antimicrobial Activity :
- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity Screening :
- Enzyme Inhibition :
- Fluorescence-based assays targeting kinases or topoisomerases, using ATP/NADH cofactor systems to quantify inhibition .
Advanced Research Questions
Q. How do substituent modifications at the 7-methyl or fluorophenyl positions influence bioactivity?
- 7-Methyl Group :
- Fluorophenyl Moieties :
Q. What computational strategies are used to model target interactions?
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite to predict binding modes with bacterial topoisomerase IV (PDB ID: 3TTZ). Focus on hydrogen bonding with Ser84 and π-π stacking with Phe88 .
- MD Simulations :
- GROMACS for 100-ns simulations to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Models :
Q. How should researchers resolve contradictions between solubility and activity data?
- Case Study : A derivative with high potency (IC₅₀ = 1.5 μM) but poor aqueous solubility (<10 μg/mL) can be optimized via:
- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance solubility, which are cleaved in vivo .
- Formulation Adjustments : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability without structural modification .
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
